Computed Physicochemical Profile vs. Core Azetidine Scaffold Baseline
The compound's computed physicochemical properties diverge significantly from a bare azetidine or simpler N-substituted variants, placing it in a distinct chemical space. This differentiation is critical for applications requiring specific lipophilicity or intermolecular interaction profiles [1].
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3-AA) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.1; TPSA = 88.1 Ų |
| Comparator Or Baseline | Azetidine (XLogP3 ~0.2, TPSA ~12 Ų); N-(4-fluorobenzenesulfonyl)azetidine (estimated XLogP ~1.5, TPSA ~46 Ų; based on fragment contributions). |
| Quantified Difference | The target compound's XLogP is roughly 10-15 times more lipophilic than unsubstituted azetidine, and TPSA is increased by approximately 70 Ų compared to the core ring system. |
| Conditions | Values computed by XLogP3 3.0 and Cactvs 3.4.8.24 models on PubChem [1]. |
Why This Matters
The specific lipophilic-hydrophilic balance (LogP 3.1) and TPSA (88.1 Ų) are key determinants of membrane permeability and protein binding, making this a non-interchangeable scaffold for medicinal chemistry optimization.
- [1] PubChem. (2026). Computed Properties for CID 73168136, (2-(Ethylthio)phenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone. National Center for Biotechnology Information. View Source
